REACTION_CXSMILES
|
CC1[N:7]=[CH:6]C(COP(O)(O)=O)=C(C=O)C=1O.C(O[CH2:21][CH2:22][C@@H:23]([C:25]([OH:27])=[O:26])[NH2:24])(=O)C>OP([O-])([O-])=O.[K+].[K+]>[C:6]([CH2:21][CH2:22][CH:23]([NH2:24])[C:25]([OH:27])=[O:26])#[N:7] |f:2.3.4|
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
Name
|
|
Quantity
|
110 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC[C@H](N)C(=O)O
|
Name
|
K2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
K2HPO4
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |